molecular formula C8H10O B14697712 Bicyclo[3.2.1]oct-6-en-8-one CAS No. 22241-76-5

Bicyclo[3.2.1]oct-6-en-8-one

Cat. No.: B14697712
CAS No.: 22241-76-5
M. Wt: 122.16 g/mol
InChI Key: PIBDRCLSSOUGIL-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]oct-6-en-8-one is an organic compound with the molecular formula C8H10O and serves as a valuable synthetic intermediate in organic chemistry . This fused bicyclic ketone features a [3.2.1] ring system that provides a rigid, three-dimensional scaffold for chemical synthesis. Researchers utilize this compound as a key precursor for constructing complex molecular architectures, including natural product cores and pharmacologically active molecules . The structure is present in numerous natural products with significant biological activities, making it a valuable scaffold for medicinal chemistry and drug discovery research . The compound's synthetic utility is demonstrated in its role as a key intermediate for the synthesis of 1,5-dimethylbicyclo[3.2.1]octan-8-one and related structures . The reactivity of the ketone group at the 8-position allows for various nucleophilic additions and reductions, while the 6-en double bond offers opportunities for further functionalization, including hydrogenation and oxidation reactions . This compound is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.1]oct-6-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-8-6-2-1-3-7(8)5-4-6/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBDRCLSSOUGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499030
Record name Bicyclo[3.2.1]oct-6-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22241-76-5
Record name Bicyclo[3.2.1]oct-6-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Complex Reaction Mechanisms and Rearrangements of Bicyclo 3.2.1 Oct 6 En 8 One and Its Derivatives

Carbene-Mediated Rearrangements (e.g., Bicyclo[3.2.1]oct-6-en-8-ylidene Conformations and Shifts)

The carbene derivative, bicyclo[3.2.1]oct-6-en-8-ylidene, exhibits fascinating reactivity dictated by its conformational preferences. This carbene can exist in two distinct conformations: a "classical" carbene and a "foiled" carbene, where the divalent carbon atom bends towards the double bond. nih.govacs.orgnih.gov These conformers lead to different rearrangement pathways and products.

Computational studies, including density functional theory (DFT), MP2, and G4 calculations, have corroborated experimental findings regarding the behavior of these carbenes. acs.orgnih.gov The generation of bicyclo[3.2.1]oct-6-en-8-ylidene from precursors like oxadiazolines or the sodium salt of tosylhydrazone, through photochemical methods, thermal decomposition, or flash vacuum pyrolysis (FVP), results in a variety of rearrangement products. nih.govacs.org

The "classical" bridged carbene primarily undergoes an alkyl shift, leading to the formation of bicyclo[3.3.0]octa-1,3-diene as the major product. acs.orgnih.gov A minor product, dihydrosemibullvalene, is also formed through a 1,3-C-H insertion. acs.orgnih.gov In contrast, the "foiled" carbene conformation leads to a vinyl shift, producing the strained and previously unknown bicyclo[4.2.0]octa-1,7-diene. acs.orgnih.gov

Table 1: Rearrangement Products of Bicyclo[3.2.1]oct-6-en-8-ylidene Conformations

Carbene ConformationRearrangement TypeMajor Product(s)
"Classical" CarbeneAlkyl ShiftBicyclo[3.3.0]octa-1,3-diene
1,3-C-H InsertionDihydrosemibullvalene
"Foiled" CarbeneVinyl ShiftBicyclo[4.2.0]octa-1,7-diene

Ring Fragmentation Pathways (e.g., Retro-Dieckmann Fragmentation)

The strained nature of the bicyclo[3.2.1]octanoid system can also lead to ring fragmentation reactions. A notable example is the retro-Dieckmann-type fragmentation, which has been observed to produce highly functionalized cycloheptenone derivatives. nih.gov This fragmentation was discovered during the multidimensional screening of reactions involving bicyclo[3.2.1]octanoid scaffolds using a microfluidic platform. nih.gov The reaction appears to proceed from an oxonium intermediate, which, in the presence of methanol (B129727) generated in situ, undergoes fragmentation rather than the expected cycloaddition. nih.gov The careful control of reaction conditions, such as the addition of a specific amount of water, can suppress this fragmentation pathway and favor the formation of the desired bicyclo[3.2.1]octanoid product. nih.gov

Table 6: Retro-Dieckmann-Type Fragmentation of a Bicyclo[3.2.1]octanoid Intermediate

Substrate/IntermediateReaction ConditionsProduct
Oxonium intermediate from monoketal and styreneRigorously water-free, with in situ generated methanolDiene (ring-opened cycloheptenone derivative)
Oxonium intermediate from monoketal and styreneAddition of 0.65-0.75 equivalents of waterBicyclo[3.2.1]octanoid (desired product)

Influence of Substituents on Rearrangement Pathways

The rearrangement pathways of the bicyclo[3.2.1]oct-6-en-8-one framework and its precursors are profoundly influenced by the nature and position of substituents on the bicyclic system. These substituents can dictate the feasibility and outcome of thermal, photochemical, and acid-catalyzed rearrangements by altering electronic properties, steric interactions, and the stability of intermediates such as radicals or carbenes. Research has shown that functional groups on the bridges or at the carbonyl carbon can steer reactions toward specific skeletal transformations, leading to a diverse array of polycyclic products.

One significant area of study involves the rearrangement of bicyclo[2.2.2]octene precursors into the bicyclo[3.2.1]octene skeleton. The product ratios in these reactions are often governed by a delicate balance between ring strain and the stability of the intermediates formed during the reaction. escholarship.org For instance, in rearrangements proceeding through radical intermediates, the presence of a radical-stabilizing substituent can favor the formation of the bicyclo[3.2.1]octene system, even though it is typically more strained than the corresponding bicyclo[2.2.2]octene system. escholarship.org

Similarly, pinacol-type rearrangements of 2-substituted 1-methoxybicyclo[2.2.2]oct-5-en-2-ols to form bicyclo[3.2.1]oct-6-en-2-ones exhibit remarkable substituent effects that determine which bridge migrates. acs.org The electronic nature of the substituent at the C-2 position plays a crucial role in influencing the migratory aptitude of the unsaturated bridge versus the saturated bridge. acs.org

Substituent Effects in Thermal Rearrangements

Thermal rearrangements, particularly the Cope rearrangement, provide a powerful method for synthesizing functionalized bicyclo[3.2.1]octadiene systems. The thermolysis of 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-ones and their corresponding enol silyl (B83357) ethers serves as a key example. The substituents on the alkenyl group directly influence the structure of the resulting C-8 functionalized bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.com The reaction proceeds cleanly and efficiently, demonstrating the utility of substituent-directed Cope rearrangements for accessing this class of compounds. cdnsciencepub.com

For example, thermolysis of various enol silyl ethers derived from substituted bicyclo[3.1.0]hexenones leads to the corresponding bicyclo[3.2.1]octadienes in high yield, as detailed in the table below. cdnsciencepub.com

Substrate Precursor (Enol Silyl Ether)Substituents (R¹, R²)Reaction ConditionsResulting Bicyclo[3.2.1]octadiene ProductReference
6-exo-[1-(trimethylsilyl)ethenyl]bicyclo[3.1.0]hex-3-en-2-one derivativeR¹=H, R²=Si(CH₃)₃Thermolysis8-exo-methoxycarbonyl-8-endo-(trimethylsilyl)bicyclo[3.2.1]octa-2,6-diene cdnsciencepub.com
6-exo-(1-methylethenyl)bicyclo[3.1.0]hex-3-en-2-one derivativeR¹=H, R²=CH₃Thermolysis8-exo-methoxycarbonyl-8-endo-methylbicyclo[3.2.1]octa-2,6-diene cdnsciencepub.com
6-exo-(ethenyl)bicyclo[3.1.0]hex-3-en-2-one derivativeR¹=H, R²=HThermolysis8-exo-methoxycarbonylbicyclo[3.2.1]octa-2,6-diene cdnsciencepub.com
6-exo-[1-(methoxycarbonyl)ethenyl]bicyclo[3.1.0]hex-3-en-2-oneR¹=H, R²=CO₂CH₃Benzene, 160°C, 4 h2-methoxycarbonylbicyclo[3.2.1]octa-2,6-dien-8-one cdnsciencepub.com

Rearrangements of Functionalized Derivatives: The Case of Bicyclo[3.2.1]oct-6-en-8-ylidene

The rearrangement pathways of derivatives are also highly dependent on their specific structure and conformation. A prime example is bicyclo[3.2.1]oct-6-en-8-ylidene, the carbene formed from the parent ketone. This carbene can exist in two primary conformations: a "classical" form and a "foiled" form where the divalent carbon bends towards the double bond. acs.orgnih.gov The conformation, which is influenced by the choice of precursor and reaction conditions (photochemical or thermal decomposition), dictates the subsequent rearrangement pathway and the final products. acs.orgnih.gov

The classical carbene primarily undergoes an alkyl shift to yield bicyclo[3.3.0]octa-1,3-diene, whereas the foiled carbene rearranges via a vinyl shift to produce the highly strained and previously unknown bicyclo[4.2.0]octa-1,7-diene. acs.orgnih.gov This demonstrates a clear case where the geometry of a reactive intermediate, governed by its substitution pattern and generation method, controls the reaction's outcome.

Reactive IntermediateKey Rearrangement TypeMajor ProductReference
"Classical" Bicyclo[3.2.1]oct-6-en-8-ylideneAlkyl ShiftBicyclo[3.3.0]octa-1,3-diene acs.orgnih.gov
"Classical" Bicyclo[3.2.1]oct-6-en-8-ylidene1,3-C-H InsertionDihydrosemibullvalene acs.org
"Foiled" Bicyclo[3.2.1]oct-6-en-8-ylideneVinyl ShiftBicyclo[4.2.0]octa-1,7-diene acs.orgnih.gov

These findings, corroborated by density functional theory (DFT) calculations, highlight the critical role that substituents and the resulting molecular conformation play in determining the rearrangement pathways of this compound derivatives. nih.gov

Theoretical and Computational Studies on Bicyclo 3.2.1 Oct 6 En 8 One Systems

Quantum Chemical Characterization of Structure and Conformation

Quantum chemical calculations are crucial for determining the three-dimensional structure and conformational preferences of bicyclic systems. For bicyclo[3.2.1]oct-6-en-8-one, computational models suggest that the molecule predominantly adopts a chair-boat conformation to minimize steric strain. This fundamental structural information has been corroborated by various spectroscopic techniques for related derivatives.

Conformational analysis of substituted 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations has provided significant insights. researchgate.net Geometry optimizations at the AM1, HF/6-31G, and DFT/B3LYP/6-31G levels of theory have been employed to determine the preferred conformations of these systems. researchgate.net For many derivatives, the six-membered ring is found to exist in a chair conformation. researchgate.net However, in some substituted cases, NMR data has indicated the presence of a boat conformer, even though the chair conformer was predicted to have a lower relative energy. researchgate.net This highlights the importance of combining experimental data with computational results for a comprehensive conformational analysis.

Experimental techniques such as NMR and UV spectroscopy have been used to assign the conformations of 8-substituted bicyclo[3.2.1]oct-6-en-3-ones. tau.ac.il These studies have shown that interactions between the double bond and the carbonyl group occur in both chair and boat conformers, influencing the spectroscopic properties. tau.ac.il

A study on the closely related bicyclo[3.2.1]oct-6-en-8-ylidene, the carbene derivative, revealed that it can exist in two distinct conformations: a "classical" carbene and a "foiled" carbene where the divalent carbon atom is bent towards the double bond. nih.govuni-giessen.de These findings were supported by high-level computational methods, indicating the complex conformational landscape of this bicyclic system. nih.govuni-giessen.de

Table 1: Comparison of Conformational Analysis Methods for Bicyclo[3.2.1]octane Systems

MethodInformation ProvidedReference
NMR Spectroscopy Provides information on the relative orientation of atoms and can indicate the presence of different conformers in solution. researchgate.nettau.ac.il
UV Spectroscopy Reveals electronic transitions and can indicate through-space interactions between chromophores, such as the carbonyl and double bond. tau.ac.il
DFT Calculations Predicts optimized geometries, relative energies of conformers, and can calculate spectroscopic parameters for comparison with experimental data. researchgate.netnih.govuni-giessen.de
HF, MP2, G4 Calculations Offer higher levels of theory for more accurate energy and structural predictions, especially for reactive intermediates. nih.govuni-giessen.de

Mechanistic Elucidation via Computational Modeling (e.g., Transition State Analysis)

Computational modeling, particularly the analysis of transition states, is a powerful tool for elucidating the mechanisms of chemical reactions. For bicyclo[3.2.1]octane systems, these methods have been applied to understand rearrangements, cycloadditions, and other transformations.

A notable example is the study of the rearrangements of bicyclo[3.2.1]oct-6-en-8-ylidene. nih.govuni-giessen.de The experimental observation of different rearrangement products was rationalized through density functional theory (DFT), Møller-Plesset perturbation theory (MP2), and G4 calculations. nih.govuni-giessen.de These computations helped to identify the transition states for various reaction pathways, such as alkyl shifts and 1,3-C-H insertions, thereby explaining the observed product distributions. nih.govuni-giessen.de

Furthermore, theoretical DFT calculations have been instrumental in understanding the origins of stereoselectivity in domino reactions that form chiral bicyclo[3.2.1]octanes. acs.org By modeling the transition states of the key steps, researchers have been able to propose novel catalytic activation models. acs.org

In a related system, the regioselective rearrangement of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene has been investigated with the support of computational studies. These studies provided a detailed mechanistic proposal for the ring expansion.

The reaction of bicyclo[3.2.1]oct-2-en-8-one with diazomethane (B1218177) has been shown to yield a mixture of bicyclo[3.2.2]non-3-en-6-one and bicyclo[3.2.2]non-2-en-6-one, which can be subsequently hydrogenated. researchgate.net The mechanisms for these types of ring expansions can be investigated through computational modeling to understand the transition states and intermediates involved.

Prediction and Rationalization of Stereoselectivity

The stereoselective synthesis of bicyclo[3.2.1]octane derivatives is of great interest due to their prevalence in natural products. Computational chemistry plays a vital role in predicting and rationalizing the stereochemical outcomes of these reactions.

DFT calculations have been successfully used to reveal the origins of the excellent stereoselectivities observed in the organocatalytic domino Michael-Henry process for preparing bicyclo[3.2.1]octane derivatives. acs.org These calculations of the transition states have led to the proposal of a novel dual activation model. acs.org

In the context of gold-catalyzed (4 + 3)-cycloadditions to form bicyclo[3.2.1]oct-6-ene frameworks, DFT calculations have suggested a three-step ionic mechanism. acs.org These calculations indicated a preference for an exo-spatial arrangement in the transition state, which is consistent with the experimentally observed high diastereoselectivity. acs.org

The stereoselectivity of palladium-catalyzed rearrangements to form functionalized bicyclo[3.2.1]octan-8-ones has also been a subject of study. nih.gov In the case of sulfone derivatives, these rearrangements proceed with high stereospecificity to give exclusively the endo-configured diastereomers. nih.gov Computational modeling can be employed to understand the transition state geometries that lead to this high degree of stereocontrol.

Table 2: Computational Approaches to Understanding Stereoselectivity in Bicyclo[3.2.1]octane Synthesis

Reaction TypeComputational MethodKey FindingsReference
Organocatalytic Domino ReactionDFTRevealed origins of high enantio- and diastereoselectivity through transition state analysis, leading to a new catalytic model. acs.org
Gold-Catalyzed (4+3)-CycloadditionDFTProposed a three-step ionic mechanism with a preferred exo-spatial arrangement in the transition state. acs.org
Palladium-Catalyzed Rearrangement-High stereospecificity observed experimentally; computational modeling can elucidate the controlling factors in the transition state. nih.gov

Analysis of Electronic Effects (e.g., Homoconjugation in Ketones)

The electronic properties of this compound are significantly influenced by the interaction between the carbonyl group and the carbon-carbon double bond. This through-space interaction, known as homoconjugation, can affect the molecule's reactivity and spectroscopic characteristics.

In the related 8-oxabicyclo[3.2.1]oct-6-en-2-one system, the homoconjugated carbonyl group has been shown to act as either an electron-withdrawing or an electron-releasing group depending on the electronic demand of the reaction. This dual electronic nature is attributed to the through-space interaction of the carbonyl π-system with the double bond.

UV spectroscopic studies of 8-substituted bicyclo[3.2.1]oct-6-en-3-ones have provided evidence for the interaction between the double bond and the carbonyl group in both chair and boat conformations. tau.ac.il

Further evidence for homoconjugative interactions in β,γ-unsaturated polycyclic ketones comes from 13C NMR spectroscopy. The observed shielding differences for the sp2 carbons in these ketones compared to their saturated analogs provide qualitative evidence for the existence of such interactions in the ground state.

Theoretical calculations can quantify the extent of homoconjugation by analyzing the molecular orbitals and electron density distribution. For instance, in bicyclo[3.3.1]nona-2,6-diene derivatives, TD-DFT calculations have suggested a substantial through-space interaction (homoconjugation) of the π orbitals. mdpi.com A similar approach can be applied to this compound to understand the nature and consequences of this electronic effect.

Application of Advanced Computational Methodologies (e.g., Density Functional Theory (DFT), MP2, G4, QTAIM)

A variety of advanced computational methodologies have been applied to study bicyclic systems, providing deep insights into their properties.

Density Functional Theory (DFT) , particularly with hybrid functionals like B3LYP, is a widely used method for geometry optimizations, frequency calculations, and predicting reaction pathways for bicyclic ketones and their derivatives. researchgate.netnih.govuni-giessen.de It offers a good balance between computational cost and accuracy for many systems.

Møller-Plesset perturbation theory (MP2) and Gaussian-4 (G4) theory are higher-level ab initio methods that provide more accurate energies, especially for systems where electron correlation is important, such as in the study of reactive intermediates and transition states in the rearrangements of bicyclo[3.2.1]oct-6-en-8-ylidene. nih.govuni-giessen.de

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. nih.govorientjchem.org While not yet specifically applied to this compound in the literature, QTAIM analysis of other strained bicyclic systems, such as bicyclo[1.1.1]pentane, has provided valuable insights into their electronic structure. nih.gov This methodology could be used to analyze the nature of the bonding and the extent of homoconjugation in this compound.

Table 3: Advanced Computational Methodologies and Their Applications to Bicyclic Systems

MethodologyApplicationExample SystemReference
DFT (e.g., B3LYP) Geometry optimization, conformational analysis, transition state searching.8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, Bicyclo[3.2.1]oct-6-en-8-ylidene researchgate.netnih.govuni-giessen.de
MP2, G4 High-accuracy energy calculations for reaction mechanisms and intermediates.Bicyclo[3.2.1]oct-6-en-8-ylidene nih.govuni-giessen.de
QTAIM Analysis of electron density, characterization of bonding and non-covalent interactions.Bicyclo[1.1.1]pentane nih.gov

Derivatization and Selective Functionalization of Bicyclo 3.2.1 Oct 6 En 8 One

Modifications of the Ketone Moiety

The ketone functionality at the C-8 position of bicyclo[3.2.1]oct-6-en-8-one is a prime site for various chemical modifications, providing a gateway to a range of derivatives. Common transformations include reduction to the corresponding alcohol, addition of organometallic reagents, and olefination reactions.

Reduction of the ketone to an alcohol can be achieved with high stereoselectivity using various reducing agents. For instance, the use of L-Selectride or samarium(II) iodide (SmI2) can lead to the selective formation of either the endo- or exo-alcohol, respectively. chimia.ch The choice of reagent allows for precise control over the stereochemical outcome, which is crucial for the synthesis of specific target molecules.

Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the carbonyl group, enabling the introduction of a wide range of alkyl, aryl, and vinyl substituents at the C-8 position. These reactions are often highly diastereoselective due to the steric hindrance imposed by the bicyclic framework.

Furthermore, the ketone can be converted to an exocyclic double bond via olefination reactions, such as the Wittig reaction. This transformation provides access to a different class of derivatives with a methylene (B1212753) or substituted methylene group at the C-8 position.

A summary of representative modifications of the ketone moiety is presented in the table below.

Reagent/ConditionProduct TypeKey Features
L-Selectrideendo-AlcoholHigh stereoselectivity for the endo isomer. chimia.ch
SmI2exo-AlcoholHigh stereoselectivity for the exo isomer. chimia.ch
R-MgX (Grignard)Tertiary AlcoholIntroduction of various R groups.
Ph3P=CH2 (Wittig)Exocyclic OlefinFormation of a C=C double bond.

Functionalization of the Olefinic Bridge

The carbon-carbon double bond in the six-membered ring of this compound offers another handle for selective functionalization. The reactivity of this olefinic bridge allows for the introduction of various functional groups across the C-6 and C-7 positions.

Epoxidation of the double bond, typically with reagents like meta-chloroperoxybenzoic acid (m-CPBA), proceeds from the less hindered face of the molecule to yield the corresponding epoxide. mdpi.com This epoxide can then be subjected to ring-opening reactions with various nucleophiles to introduce two new functional groups with defined stereochemistry.

Dihydroxylation of the olefin, using reagents such as osmium tetroxide (OsO4), results in the formation of a diol. The stereochemical outcome of this reaction can often be controlled by the choice of ligands on the osmium catalyst.

Hydrogenation of the double bond can be achieved using catalysts like palladium on carbon (Pd/C), leading to the saturated bicyclo[3.2.1]octan-8-one. This transformation is useful when the olefinic functionality is no longer required in the target molecule.

The table below summarizes some key functionalization reactions of the olefinic bridge.

Reagent/ConditionProduct TypeKey Features
m-CPBAEpoxideStereoselective epoxidation from the less hindered face. mdpi.com
OsO4DiolFormation of a 1,2-diol.
H2, Pd/CSaturated KetoneReduction of the C=C double bond.

Stereocontrolled Derivatization Strategies

The rigid, conformationally defined structure of the bicyclo[3.2.1]octane skeleton is highly advantageous for achieving stereocontrol in derivatization reactions. chimia.ch The steric and electronic properties of the bicyclic framework can direct the approach of reagents to a specific face of the molecule, leading to high levels of diastereoselectivity.

For instance, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a stereocontrolled route to 2-hydroxybicyclo[3.2.1]octane-6,8-diones. rsc.org The relative configuration of the product can often be controlled by the judicious choice of solvent, base, and temperature. rsc.org

Furthermore, the use of chiral auxiliaries or catalysts can enable enantioselective transformations. Asymmetric deprotonation of the ketone using a homochiral lithium amide base has been shown to produce optically active silyl (B83357) enol ethers with high enantiomeric excess. researchgate.net These chiral building blocks are valuable intermediates in the synthesis of C-nucleosides. researchgate.net

Recent advances have also demonstrated the use of organocatalysis for the enantioselective synthesis of functionalized bicyclo[3.2.1]octanes. Chiral phosphoric acids, for example, can catalyze the desymmetrizing Michael cyclization of 2,2-disubstituted cyclic 1,3-diketones to afford bicyclo[3.2.1]octane frameworks with multiple stereocenters, including quaternary carbons, in a single step.

Regioselective Transformations of the Bicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane core can undergo various regioselective transformations, allowing for the selective modification of specific positions within the bicyclic framework. These reactions are often guided by the inherent reactivity of the different carbon atoms in the ring system.

One notable transformation is the palladium-catalyzed reductive-Heck cyclization, which provides access to variously substituted bicyclo[3.2.1]octan-2-ones with high regioselectivity. researchgate.net This method offers an alternative to classical radical-mediated pathways and demonstrates good compatibility with substrates bearing alkyne or alkene functionalities. researchgate.net

Rearrangement reactions can also be employed to selectively modify the bicyclo[3.2.1]octane skeleton. For example, the thermal rearrangement of 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-ones can lead to the formation of bicyclo[3.2.1]octa-2,6-dien-8-ones. cdnsciencepub.com This approach provides a route to C-8 functionalized bicyclo[3.2.1]octadienes. cdnsciencepub.com

Furthermore, radical-mediated reactions can exhibit high regioselectivity. The rearrangement of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions can produce bicyclo[3.2.1]oct-6-en-2-yl radicals. escholarship.org The product distribution is influenced by the interplay between ring strain and the stability of the radical intermediates. escholarship.org

Strategic Applications in the Synthesis of Complex Molecules

Total Synthesis of Natural Products Incorporating the Bicyclo[3.2.1]octane Scaffold

The rigid bicyclo[3.2.1]octane skeleton is a cornerstone in the architecture of numerous natural products, driving the development of sophisticated synthetic strategies to access these complex molecules.

Sesquiterpenes and Diterpenes (e.g., ent-Kauranoids, Calidoustene)

The bicyclo[3.2.1]octane core is a characteristic feature of many sesquiterpenes and diterpenes, including the structurally complex ent-kauranoids and the sesterterpenoid calidoustene.

The ent-kauranoid family of diterpenes, known for their diverse biological activities, frequently contains a bicyclo[3.2.1]octane subunit. nih.gov Unified synthetic strategies have been developed to access architecturally distinct ent-kauranoids like (–)-trichorabdal A and (–)-longikaurin E from a common intermediate. figshare.comacs.org A key step in these syntheses often involves the construction of the bicyclo[3.2.1]octane framework. figshare.comacs.orgcaltech.educaltech.edu For instance, a palladium-mediated oxidative cyclization of a silyl (B83357) ketene (B1206846) acetal (B89532) has been employed to create an all-carbon quaternary center and build the bicyclo[3.2.1]octane core. figshare.comacs.orgcaltech.edu Furthermore, innovative cascade reactions, such as oxidative dearomatization induced (ODI) approaches, have proven effective in the rapid and efficient construction of these bicyclic skeletons for tetracyclic diterpenoid synthesis. nih.govresearchgate.net

The recently isolated sesterterpenoid, (-)-calidoustene , showcases an unprecedented bicyclo[3.2.1]octane scaffold within its pentacyclic framework. acs.orgdicp.ac.cn Its first total synthesis was a convergent endeavor that hinged on the strategic construction of this key bicyclic unit. acs.orgthieme-connect.comnih.gov A tandem Pummerer–Sakurai cyclization was instrumental in establishing the bicyclo[3.2.1]octane framework, highlighting a novel approach to this structural motif. acs.orgthieme-connect.com This synthesis further demonstrates the importance of the bicyclo[3.2.1]octane system as a critical component in the assembly of highly congested and stereochemically rich natural products. acs.orgdicp.ac.cn

Natural Product ClassExemplary MoleculesKey Synthetic Strategies for Bicyclo[3.2.1]octane Core
Diterpenes ent-Kauranoids (e.g., (–)-trichorabdal A, (–)-longikaurin E)Palladium-mediated oxidative cyclization, Oxidative dearomatization induced (ODI) cascade reactions. nih.govfigshare.comacs.orgcaltech.eduresearchgate.net
Sesterterpenoids (–)-CalidousteneTandem Pummerer–Sakurai cyclization. acs.orgthieme-connect.com

Alkaloids (e.g., Tropane (B1204802) Alkaloids, 8-Azabicyclo[3.2.1]octane Scaffolds)

The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is the defining structural feature of tropane alkaloids, a large family of over 300 naturally occurring compounds with significant medicinal applications. ehu.esrsc.org The enantioselective construction of this scaffold has been a major focus of synthetic research. ehu.esrsc.orgrsc.org

Strategies for synthesizing the 8-azabicyclo[3.2.1]octane scaffold can be broadly categorized into two main approaches: the desymmetrization of achiral tropinone (B130398) derivatives and the de novo construction of the tropane framework. ehu.esrsc.org The latter often involves cycloaddition chemistry, particularly 1,3-dipolar cycloadditions with azomethine ylides. rsc.org Chiral auxiliaries have also been effectively used to control stereochemistry during the construction of the bicyclic system. rsc.org

A general and rapid approach to tropane alkaloids involves the construction of the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.gov This method allows for late-stage structural diversification at key positions (N8, C3, C6, or C7), which is crucial for modulating the biological properties of these molecules. nih.gov This strategy has been successfully applied to the synthesis of several tropane alkaloids in a limited number of steps. nih.gov

Alkaloid ScaffoldSynthetic ApproachesKey Features
8-Azabicyclo[3.2.1]octane Desymmetrization of tropinone derivatives, De novo construction via cycloadditions, Use of chiral auxiliaries. ehu.esrsc.orgrsc.orgEnables enantioselective synthesis of the core structure of tropane alkaloids.
Tropane Alkaloids Aziridination of cycloheptadiene followed by vinyl aziridine rearrangement. nih.govAllows for rapid synthesis and late-stage functionalization for analog creation. nih.gov

Polyoxygenated Building Blocks and Related Compounds

8-Oxabicyclo[3.2.1]oct-6-en-3-ones, which are structurally related to bicyclo[3.2.1]oct-6-en-8-one, are valuable and readily accessible scaffolds for the synthesis of chiral, polyoxygenated building blocks. nih.gov These building blocks are crucial intermediates in the synthesis of a wide variety of natural products. chimia.ch The defined stereochemistry and rigid conformation of these bicyclic systems allow for highly stereoselective transformations. nih.govchimia.ch

Strategies for the enantioselective synthesis of these scaffolds include asymmetric cycloaddition methods, desymmetrization protocols, and "racemic switch operations". nih.gov Once obtained, these chiral bicyclic templates can be efficiently converted into polyketide-type fragments through non-iterative approaches, providing access to complex structures that would be challenging to synthesize otherwise. chimia.ch The acetal functionality at the C1 position in some derivatives facilitates the opening of the oxabicyclic system, yielding versatile polyfunctionalized synthons. documentsdelivered.com

Scaffold Diversity and Creation of Novel Chemical Entities

The bicyclo[3.2.1]octane framework serves as a versatile starting point for generating scaffold diversity and creating novel chemical entities. Its inherent strain and functionality can be exploited to access a variety of other bicyclic and polycyclic systems through strategic bond cleavage and rearrangement reactions. nih.gov For instance, a tricyclo[3.2.1.0³,⁶]octane scaffold, prepared in two steps, can be selectively cleaved to produce bicyclo[3.1.1]heptane, bicyclo[3.2.1]octane, and bicyclo[3.2.0]heptane cores. nih.gov

Furthermore, diversity-oriented synthesis (DOS) strategies have utilized bicyclic scaffolds to generate libraries of complex and diverse molecules. For example, a library of unsymmetrical ureas has been prepared based on the 8-azabicyclo[3.2.1]octane scaffold, demonstrating the potential for creating a wide range of compounds with potential biological activity from a single core structure. acs.orgnih.gov These approaches, which focus on varying the appendages on a common scaffold, are crucial for exploring new chemical space and identifying novel bioactive molecules.

Advanced Intermediates for Polycyclic and Bridged Architectures

Bicyclo[3.2.1]octane derivatives are critical advanced intermediates in the synthesis of more complex polycyclic and bridged architectures. Their rigid structure provides a stable platform for the stereocontrolled introduction of further rings and functional groups.

In the synthesis of C19-diterpenoid alkaloids of the aconitine (B1665448) type, for example, the molecular architecture is characterized by a substituted piperidyl ring bridging a hydrindane framework that is further attached to a bicyclo[3.2.1]octane. caltech.educaltech.edu The synthetic strategy for these highly bridged polycyclic natural products often relies on the convergent coupling of two bicyclic fragments, one of which is or leads to the bicyclo[3.2.1]octane unit. caltech.educaltech.edu

The development of new synthetic methods continues to enhance the utility of the bicyclo[3.2.1]octane system. For instance, cascade reactions, which form multiple bonds in a single operation, provide an efficient route to complex molecules containing this scaffold. nih.gov These strategies, coupled with the inherent reactivity of the bicyclo[3.2.1]octane framework, ensure its continued importance as a key intermediate in the construction of intricate and biologically relevant polycyclic and bridged molecules.

Conclusion and Future Research Perspectives

Current Challenges and Limitations in Bicyclo[3.2.1]oct-6-en-8-one Chemistry

Despite the synthetic utility of this compound and its derivatives, several challenges and limitations persist. A primary hurdle lies in the development of efficient and stereoselective synthetic routes. While methods like the [4+3] cycloaddition of oxyallyl cations to furans are effective for creating the basic 8-oxabicyclo[3.2.1]oct-6-en-3-one template, the desymmetrization of meso structures to access specific enantiomers remains a significant challenge. chimia.ch This often requires resolution procedures or the development of highly specific asymmetric catalysts, which can be complex and costly.

Furthermore, controlling the regioselectivity and stereoselectivity of functionalization reactions on the bicyclic core can be difficult. The rigid, conformationally defined structure of these molecules can direct reactions to specific sites, but achieving the desired outcome, especially when multiple reactive sites are present, requires careful consideration of reagents and reaction conditions. nih.gov For instance, reactions involving nucleophilic additions to the ketone or enone functionalities can sometimes lead to mixtures of regioisomers or diastereomers. nih.gov

Another limitation is the potential for undesired rearrangements. The strained nature of the bicyclo[3.2.1]octane framework can make it susceptible to skeletal rearrangements under certain reaction conditions, such as those involving carbocationic intermediates. nih.gov For example, the carbene derived from this compound, bicyclo[3.2.1]oct-6-en-8-ylidene, can undergo rearrangements to form products like bicyclo[3.3.0]octa-1,3-diene and dihydrosemibullvalene. nih.gov

Emerging Trends and Directions in Synthetic Methodology for Bridged Bicyclic Ketones

In response to the existing challenges, several emerging trends and new synthetic methodologies are shaping the future of bridged bicyclic ketone chemistry. A significant area of development is the use of organocatalysis to achieve enantioselective synthesis. nih.govkaist.ac.kr Chiral phosphoric acids and unnatural γ-dipeptides have shown promise in catalyzing asymmetric Michael additions and domino reactions to construct chiral bicyclo[3.2.1]octane scaffolds with high enantioselectivity. acs.orgresearchgate.net These methods offer a more sustainable and often more direct approach compared to traditional metal-catalyzed reactions.

The development of novel domino and one-pot reactions is another key trend. These strategies improve synthetic efficiency by combining multiple transformations into a single operation, reducing the need for purification of intermediates and minimizing waste. For instance, iodine-induced cyclization and oxidation of allylic alcohols have been developed to produce highly functionalized bicyclo[3.2.1]octanes through the formation of multiple new bonds in a single pot. Similarly, base-catalyzed reactions of 1,3-cyclopentanediones with activated olefins can yield complex bicyclo[3.2.1]octane-6,8-dione derivatives. researchgate.net

Microfluidic technologies are also beginning to be applied to the discovery and optimization of reactions involving bicyclo[3.2.1]octanoid scaffolds. nih.gov Automated microfluidic platforms allow for rapid, small-scale screening of a wide range of reaction partners and conditions, accelerating the discovery of new transformations and the optimization of existing ones. nih.gov

Potential for Further Exploration in Complex Molecule Synthesis and Scaffold Development

The unique three-dimensional structure of this compound and its derivatives makes them highly valuable scaffolds for the synthesis of complex natural products and medicinally relevant molecules. chimia.chwhiterose.ac.uk The rigid framework allows for precise positioning of functional groups in space, which is crucial for biological activity. There is significant potential for the application of these scaffolds in the total synthesis of a wide range of natural products, including terpenoids, alkaloids, and polyketides. chimia.ch

Furthermore, the development of novel bicyclic scaffolds based on the bicyclo[3.2.1]octane core is a promising area of research. By introducing heteroatoms into the bicyclic system, such as in 8-oxabicyclo[3.2.1]oct-6-en-3-one or 8-azabicyclo[3.2.1]octane derivatives, new classes of compounds with diverse biological properties can be accessed. chimia.chrsc.org These scaffolds can serve as building blocks in drug discovery programs, providing access to novel chemical space. whiterose.ac.uk

Future research will likely focus on expanding the scope of asymmetric catalytic methods for the synthesis of these bridged systems, developing more efficient and selective functionalization reactions, and exploring the application of these scaffolds in the synthesis of increasingly complex and biologically active molecules. The continued development of computational methods will also play a crucial role in understanding the reactivity of these systems and in designing new synthetic strategies. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for Bicyclo[3.2.1]oct-6-en-8-one, and how can experimental reproducibility be ensured?

Methodological Answer: The most reliable methods include [5+2] cycloaddition of quinone monoketals with styrene derivatives under controlled hydration conditions . Reproducibility requires precise stoichiometric ratios, temperature control (e.g., 0°C to room temperature), and characterization via 1H^1 \text{H}/13C^{13} \text{C} NMR for purity assessment. Detailed protocols for catalyst selection (e.g., Lewis acids) and purification (e.g., column chromatography with silica gel) should be documented, referencing prior stereochemical confirmation by X-ray crystallography . Avoid omitting minor byproducts; report yields and side reactions transparently .

Q. How can stereochemical configurations of this compound derivatives be unambiguously determined?

Methodological Answer: Combine 1H^1 \text{H} coupling constant analysis (e.g., JJ-values for axial vs. equatorial protons) with 1D nOe experiments to confirm spatial proximity of substituents . For novel derivatives, X-ray crystallography is mandatory. Cross-validate results with computational models (e.g., DFT-optimized geometries) to resolve ambiguities, particularly in strained systems .

Q. What analytical techniques are critical for characterizing reaction intermediates in bicyclo scaffold synthesis?

Methodological Answer: Use matrix isolation spectroscopy for transient intermediates (e.g., carbenes or radicals) . High-resolution mass spectrometry (HRMS) and IR spectroscopy aid in identifying functional groups. For thermally unstable intermediates, low-temperature NMR (e.g., –40°C) or trapping agents (e.g., TEMPO) can stabilize species for analysis .

Advanced Research Questions

Q. How do radical stability and ring strain influence product ratios in this compound rearrangements?

Methodological Answer: Radical-mediated rearrangements (e.g., bicyclo[2.2.2]octene to bicyclo[3.2.1]octene) depend on the interplay between radical-stabilizing substituents (e.g., selenophenyl groups) and ring strain . Use computational methods (DFT, MP2, or G4) to model transition states and quantify strain energy. Experimentally, vary substituents (e.g., electron-withdrawing vs. donating groups) and monitor product distributions via GC-MS or 1H^1 \text{H} NMR .

Q. What strategies resolve contradictions between experimental data and computational predictions in carbene conformer studies?

Methodological Answer: For carbene systems (e.g., bicyclo[3.2.1]oct-6-en-8-ylidene), discrepancies often arise from incomplete sampling of conformers in simulations. Employ ab initio molecular dynamics (AIMD) to explore conformational landscapes . Validate with matrix isolation experiments and isotopic labeling (e.g., 13C^{13} \text{C}) to track rearrangement pathways. Publish raw computational input files and experimental conditions to enable peer validation .

Q. How can enantioselective synthesis of this compound derivatives be optimized for natural product applications?

Methodological Answer: Leverage asymmetric cycloadditions (e.g., chiral auxiliaries or organocatalysts) and desymmetrization protocols . Screen catalysts (e.g., Jacobsen’s thiourea catalysts) under varying solvents (e.g., toluene vs. CH2_2Cl2_2) and temperatures. Use chiral HPLC or Mosher ester analysis to determine enantiomeric excess (ee). For scalability, optimize catalyst loading (1–5 mol%) and reaction time .

Q. What statistical tools are appropriate for analyzing multivariate data in bicyclo scaffold reactivity studies?

Methodological Answer: Multivariate regression analysis (e.g., partial least squares, PLS) correlates reaction parameters (e.g., solvent polarity, temperature) with outcomes (e.g., yield, ee). For non-linear relationships, machine learning models (e.g., random forests) can identify hidden patterns. Validate models with leave-one-out cross-validation and report confidence intervals .

Data Contradiction and Validation

Q. How should researchers address conflicting spectroscopic data in this compound structural assignments?

Methodological Answer: Reconcile discrepancies by repeating experiments under identical conditions and cross-checking with alternative techniques. For example, if 1H^1 \text{H} NMR suggests axial substituents but nOe contradicts, use 13C^{13} \text{C}-1H^1 \text{H} HSQC to confirm coupling networks. Consult computational NMR chemical shift predictions (e.g., ACD/Labs or Gaussian NMR) .

Q. What experimental controls are essential when studying strain-driven rearrangements in bicyclo systems?

Methodological Answer: Include isotopically labeled analogs (e.g., 2H^{2} \text{H}) to track hydrogen migration pathways. Use radical clocks (e.g., cyclopropane probes) to quantify rearrangement rates. Compare results with non-strained analogs (e.g., bicyclo[2.2.2]octane) to isolate strain effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.